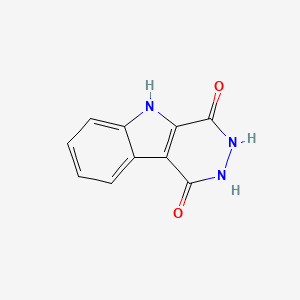

1H-Pyridazino(4,5-b)indole-1,4(5H)-dione, 2,3-dihydro-

Description

1H-Pyridazino[4,5-b]indole-1,4(5H)-dione, 2,3-dihydro- is a tricyclic heterocyclic compound featuring a fused indole and pyridazine ring system. Its core structure combines a 2,3-dihydropyridazine-1,4-dione moiety with an indole scaffold, making it a bioisostere of β-carboline and γ-carboline systems .

Synthetic routes to this compound typically involve alkylation and hydrazinolysis of dimethyl indole-2,3-dicarboxylate precursors. For example, 5-alkyl derivatives (e.g., 5-ethyl, 5-propyl) are synthesized via alkylation with alkyl iodides in DMF/K₂CO₃, followed by hydrazinolysis in ethanol, yielding products with high melting points (>290°C) and characterized by IR, NMR, and mass spectrometry .

Properties

IUPAC Name |

3,5-dihydro-2H-pyridazino[4,5-b]indole-1,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O2/c14-9-7-5-3-1-2-4-6(5)11-8(7)10(15)13-12-9/h1-4,11H,(H,12,14)(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPGNWVBGMDBNHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C(=O)NNC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60230826 | |

| Record name | 1H-Pyridazino(4,5-b)indole-1,4(5H)-dione, 2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60230826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80985-55-3 | |

| Record name | 1H-Pyridazino(4,5-b)indole-1,4(5H)-dione, 2,3-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080985553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyridazino(4,5-b)indole-1,4(5H)-dione, 2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60230826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyridazino(4,5-b)indole-1,4(5H)-dione, 2,3-dihydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with indole-2,3-dione in the presence of a suitable catalyst . The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyridazino(4,5-b)indole-1,4(5H)-dione, 2,3-dihydro- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form more complex derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are frequently employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce alkyl, aryl, or sulfonyl groups .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyridazino[4,5-b]indoles. For instance, specific derivatives have demonstrated significant inhibitory effects against various cancer cell lines, such as Huh-7 (liver), Caco2 (colon), and MDA-MB-231 (breast) cells. The compound's mechanism often involves the inhibition of key kinases implicated in cancer progression, such as DYRK1A and CDK5/p25 .

Neuroprotective Effects

Research indicates that certain pyridazino[4,5-b]indole derivatives exhibit neuroprotective properties by modulating signaling pathways associated with neurodegenerative diseases. Compounds have been tested for their ability to inhibit kinases involved in Alzheimer's disease pathology, showing promise in reducing neuroinflammation and promoting neuronal survival .

Treatment of Cystic Fibrosis

A patent has been filed for the use of pyridazinone compounds for treating cystic fibrosis. The proposed mechanism involves enhancing the function of CFTR (Cystic Fibrosis Transmembrane Conductance Regulator), which is crucial for maintaining ion balance in epithelial tissues affected by this genetic disorder .

Antimicrobial Activity

Some derivatives have also been evaluated for their antimicrobial properties against various pathogens. These studies suggest that modifications to the pyridazino[4,5-b]indole structure can enhance antibacterial activity, making them potential candidates for new antibiotic therapies .

| Compound ID | Target Kinase | IC50 (µM) | Cell Line Tested | Activity Type |

|---|---|---|---|---|

| Compound 10 | DYRK1A | 0.22 | Huh-7 | Antiproliferative |

| Compound 12 | CDK5/p25 | >10 | Caco2 | Low activity |

| Compound 15 | GSK3α/β | >10 | MDA-MB-231 | Low activity |

| Compound 20 | CFTR | N/A | N/A | Cystic fibrosis treatment |

Notable Research Findings

- Inhibitory Activity : A study found that specific pyridazino[4,5-b]indoles had submicromolar IC50 values against DYRK1A while showing no significant activity against other kinases like GSK3α/β or p110-α isoform of PI3K .

- Antiproliferative Effects : The antiproliferative effects were confirmed across multiple cell lines with varying degrees of efficacy depending on the chemical structure of the compound .

- Neurodegenerative Disease Modulation : Certain compounds demonstrated the ability to modulate pathways involved in neurodegeneration, suggesting a potential therapeutic role in diseases like Alzheimer’s .

Mechanism of Action

The mechanism of action of 1H-Pyridazino(4,5-b)indole-1,4(5H)-dione, 2,3-dihydro- involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to and inhibiting key enzymes involved in cell proliferation and survival. Molecular docking studies have shown that this compound can bind to the active site of c-Met, a receptor tyrosine kinase implicated in cancer progression .

Comparison with Similar Compounds

5-Substituted Pyridazino[4,5-b]indole Derivatives

- 5-Methyl, 5-Ethyl, and 5,6-Dimethyl Derivatives: These compounds (e.g., 59774-15-1, 59774-16-2) share the pyridazinoindole core but differ in alkyl substituents at the 5-position.

- 5-Benzyl and 5-Allyl Derivatives : Substitutions with benzyl or allyl groups (e.g., 6e, 6f) introduce aromatic or unsaturated side chains, altering electronic properties and reactivity. For instance, 5-benzyl derivatives exhibit distinct NMR shifts (δ 7.30–7.17 ppm for phenyl protons) and higher molecular weights (e.g., 291 M⁺ for 6e) .

Dichloro and Polyfluoroalkyl Derivatives

- 7,9-Dichloropyridazino[4,5-b]indole-1,4-dione: Synthesized via hydrazinolysis of dichloroindole dicarboxylates, this derivative demonstrates enhanced electrophilicity due to electron-withdrawing chlorine atoms, enabling nucleophilic substitutions at the 5-position .

- 1,4-Bis(trifluoromethyl)pyridazino[4,5-b]indole: Prepared via [4+2] cycloaddition with polyfluorocarboxylic anhydrides, this compound exhibits unique reactivity in Suzuki and Sonogashira couplings, driven by the electron-deficient trifluoromethyl groups .

Comparison with Pyrimido[4,5-b]quinoline-diones

Pyrimido[4,5-b]quinoline-2,4(1H,3H)-diones (e.g., 5-polyfluoroalkyl derivatives) share a similar fused-ring system but replace the indole moiety with a quinoline ring. Key differences include:

- Reactivity: The quinoline-based system undergoes irreversible nucleophilic additions at the 5-position with reagents like cyanoborohydride or nitromethane, whereas pyridazinoindoles primarily undergo alkylation and hydrazinolysis .

- Biological Activity: The quinoline derivatives show broader enzyme inhibition profiles, while pyridazinoindoles are more selective for amine oxidases .

Comparison with Tetrahydro-Pyridazinoindoles

1H-Pyridazino[4,5-b]indole, 2,3,4,5-tetrahydro-5-methyl-1-phenyl- (CAS: 61381-49-5) features a fully saturated pyridazine ring, reducing aromatic conjugation. C₁₁H₉N₃O₂ for the parent compound) .

Data Tables for Comparative Analysis

Table 1: Physical and Spectral Properties of Selected Derivatives

Biological Activity

1H-Pyridazino(4,5-b)indole-1,4(5H)-dione, 2,3-dihydro- (CAS No. 80985-55-3) is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula : C10H7N3O2

- Molecular Weight : 201.184 g/mol

- CAS Number : 80985-55-3

The compound features a pyridazine ring fused with an indole structure, which is known to contribute to its pharmacological properties.

Antitumor Activity

Research has shown that derivatives of indole and pyridazine compounds exhibit notable antitumor properties. Specifically, studies have indicated that:

- In vitro studies demonstrated cytotoxic effects against various cancer cell lines, including human nasopharyngeal cancer (HONE-1) and gastric adenocarcinoma (NUGC-3) .

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways, although detailed mechanisms remain to be elucidated.

Antimicrobial Activity

1H-Pyridazino(4,5-b)indole derivatives have been evaluated for their antimicrobial properties:

- Antibacterial Efficacy : Compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, studies reported significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

- Antifungal Properties : The compound also exhibited antifungal activity against strains such as Candida albicans .

Neuropharmacological Effects

Emerging research suggests potential neuropharmacological applications:

- CNS Activity : Some derivatives have demonstrated anticonvulsant effects in animal models, indicating their potential for treating epilepsy and other neurological disorders .

Antioxidant Activity

The antioxidant properties of 1H-Pyridazino(4,5-b)indole derivatives have been assessed using DPPH radical scavenging assays:

- Compounds showed varying degrees of antioxidant activity, suggesting potential applications in oxidative stress-related conditions .

Case Study 1: Antitumor Efficacy

A study published in Phytochemical and Pharmacological Intervention evaluated the antitumor effects of pyridazino-indole derivatives on various cancer cell lines. The results indicated that certain modifications to the molecular structure enhanced cytotoxicity significantly .

Case Study 2: Antimicrobial Screening

In a systematic review of antimicrobial activities, a series of synthesized pyridazino(4,5-b)indole compounds were tested against standard bacterial and fungal strains. The results confirmed their effectiveness, particularly in inhibiting bacterial growth .

Data Summary

Q & A

Basic Question: What are the primary synthetic strategies for preparing 2,3-dihydro-1H-pyridazino[4,5-b]indole-1,4(5H)-dione derivatives?

Methodological Answer:

The most common approach involves reacting dimethyl indole-2,3-dicarboxylate derivatives with hydrazine hydrate or substituted hydrazines. For example:

- Hydrazinolysis : Refluxing dimethyl 1-methylindole-2,3-dicarboxylate with hydrazine hydrate in ethanol yields 5-methyl-substituted derivatives (70% yield) .

- Alkylation-Hydrazinolysis : A one-pot method using 2-acetylindole-2-carboxylic acid involves N-alkylation followed by ring closure with hydrazine, producing 5-alkyl derivatives (e.g., 5-ethyl, 69% yield) .

- Regiospecific Reactions : Varying solvents (e.g., 2-ethoxyethanol-water mixtures) and substituents on hydrazines can alter regioselectivity .

Advanced Question: How do tautomeric forms of pyridazino[4,5-b]indole derivatives impact structural characterization and reactivity?

Methodological Answer:

The 1,4-dioxygenated pyridazinoindole system exhibits multiple tautomeric forms:

- Dioxo Form : Dominant in non-polar solvents.

- Dihydroxy/Mono-Oxo Forms : Observed in polar protic solvents, influencing hydrogen bonding and reactivity .

- Analysis Techniques :

- NMR Spectroscopy : Chemical shifts at δ 10.5–11.5 ppm (¹H NMR) and δ 160–170 ppm (¹³C NMR) indicate keto-enol tautomerism .

- X-ray Crystallography : Resolves spatial arrangements, critical for confirming tautomeric preferences in solid-state structures .

Basic Question: What experimental conditions optimize yields in hydrazinolysis-based syntheses?

Methodological Answer:

Key parameters include:

- Solvent Selection : Ethanol or 2-ethoxyethanol-water mixtures (1:1) enhance solubility and reaction efficiency .

- Temperature : Reflux conditions (80–100°C) are typical for cyclization.

- Stoichiometry : A 1:1.5 molar ratio of dicarbonylindole to hydrazine minimizes side reactions .

- Workup : Column chromatography (e.g., silica gel with hexane/EtOAc) isolates products with >95% purity .

Advanced Question: How can regioselectivity challenges in alkylation reactions be addressed?

Methodological Answer:

Regioselectivity depends on:

- Substrate Design : Electron-withdrawing groups (e.g., chloro substituents) at indole positions 7 and 9 direct alkylation to the N5 position .

- Base Selection : K₂CO₃ in DMF promotes selective N-alkylation over O-alkylation .

- Grignard Reagents : Alkyl halides (e.g., ethyl iodide) in THF at 0°C favor mono-alkylation, avoiding over-substitution .

Basic Question: What spectroscopic methods are critical for characterizing pyridazino[4,5-b]indole derivatives?

Methodological Answer:

- ¹H/¹³C NMR : Assigns proton environments (e.g., NH at δ 10.5–12.0 ppm) and carbonyl carbons (δ 160–170 ppm) .

- IR Spectroscopy : Strong bands at 1680–1720 cm⁻¹ confirm carbonyl groups .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas (e.g., C₁₄H₁₂N₃O₂ requires m/z 278.0930) .

Advanced Question: What strategies mitigate contradictions in biological activity data across studies?

Methodological Answer:

- Standardized Assays : Use consistent cell lines (e.g., MCF-7 for cytotoxicity) and protocols (e.g., MTT assay) .

- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., 5-allyl vs. 5-benzyl groups) to isolate bioactive motifs .

- Docking Studies : Molecular modeling against targets (e.g., phosphoinositide 3-kinase) identifies binding modes, resolving discrepancies in IC₅₀ values .

Basic Question: How are pyridazino[4,5-b]indoles evaluated for potential pharmaceutical applications?

Methodological Answer:

- Cytotoxicity Screening : Dose-response curves (0.1–100 μM) in cancer cell lines (e.g., HeLa) assess potency .

- Enzyme Inhibition : Radiolabeled substrate assays (e.g., ³H-thymidine incorporation) quantify effects on DNA synthesis enzymes .

- RT-PCR : Measures mRNA expression of apoptosis markers (e.g., BAX/BCL-2 ratio) to confirm mechanistic pathways .

Advanced Question: How does bio-isosterism with β-carbolines influence drug design?

Methodological Answer:

- Structural Overlap : Pyridazino[4,5-b]indoles mimic β-carboline’s planar tricyclic core, enabling similar DNA intercalation .

- Modifications for Selectivity : Introducing 5-alkyl groups reduces off-target effects compared to unsubstituted carbazoles .

- Case Study : 5-Allyl derivatives show enhanced copper-containing amine oxidase inhibition (IC₅₀ = 0.8 μM) due to improved hydrophobic interactions .

Basic Question: What are common pitfalls in scaling up pyridazino[4,5-b]indole synthesis?

Methodological Answer:

- Solvent Volume : Large-scale reactions require optimized solvent ratios (e.g., ethanol:water >3:1) to prevent precipitation .

- Exothermic Reactions : Controlled addition of hydrazine at 0°C prevents runaway exotherms .

- Purification : Switch from column chromatography to recrystallization (e.g., using DMF/water) for cost-effective scale-up .

Advanced Question: How can computational methods guide the design of novel pyridazino[4,5-b]indole analogs?

Methodological Answer:

- DFT Calculations : Predict tautomeric stability and electron density maps to prioritize synthetic targets .

- Molecular Dynamics : Simulates binding to targets (e.g., kinase ATP pockets) to optimize substituent geometry .

- ADMET Prediction : Tools like SwissADME forecast pharmacokinetic properties (e.g., logP <3 for blood-brain barrier penetration) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.